molecular formula C21H18FN3O2 B2440218 5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(4-fluorophenethyl)furan-2-carboxamide CAS No. 1172778-48-1

5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(4-fluorophenethyl)furan-2-carboxamide

Cat. No.: B2440218
CAS No.: 1172778-48-1
M. Wt: 363.392
InChI Key: DKCIYXADHSHKKW-UHFFFAOYSA-N
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Description

5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(4-fluorophenethyl)furan-2-carboxamide is a complex organic compound that features a benzimidazole moiety linked to a furan ring via a carboxamide bridge

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(4-fluorophenethyl)furan-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzimidazole intermediate, which is then coupled with a furan derivative under specific conditions to form the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound at a commercial scale .

Chemical Reactions Analysis

Types of Reactions

5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(4-fluorophenethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and pH levels to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a fully hydrogenated compound .

Scientific Research Applications

5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(4-fluorophenethyl)furan-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1H-benzo[d]imidazole: A simpler compound with similar structural features.

    N-(4-fluorophenethyl)furan-2-carboxamide: Another related compound with a different functional group arrangement.

Uniqueness

5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(4-fluorophenethyl)furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-(benzimidazol-1-ylmethyl)-N-[2-(4-fluorophenyl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O2/c22-16-7-5-15(6-8-16)11-12-23-21(26)20-10-9-17(27-20)13-25-14-24-18-3-1-2-4-19(18)25/h1-10,14H,11-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCIYXADHSHKKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC3=CC=C(O3)C(=O)NCCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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